molecular formula C18H21N5O2 B11033551 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11033551
M. Wt: 339.4 g/mol
InChI Key: SGFAWKSWSWWRPP-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is a complex organic compound that features a quinazolinone core and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a quinazolinone derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core.

    Substitution: The pyrazole moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline.

    Pyrazole Derivatives: Compounds with similar pyrazole moieties, such as 1H-pyrazol-1-yl butanamide.

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is unique due to the combination of the quinazolinone and pyrazole structures, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C18H21N5O2/c1-13(2)23-12-19-16-7-6-14(11-15(16)18(23)25)21-17(24)5-3-9-22-10-4-8-20-22/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,21,24)

InChI Key

SGFAWKSWSWWRPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3

Origin of Product

United States

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